molecular formula C13H13F3N2O3S B2591337 N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1421483-15-9

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2591337
CAS RN: 1421483-15-9
M. Wt: 334.31
InChI Key: CQYIKLQZWRMJLE-UHFFFAOYSA-N
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Description

“N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring in this compound is substituted with a methyl group . The compound also contains a trifluoromethyl group attached to a benzene ring, and a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the benzene ring, and the sulfonamide group. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole ring, the trifluoromethyl group, and the sulfonamide group. The isoxazole ring can participate in various reactions, and the trifluoromethyl group can influence the electronic properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Anticancer and Antiviral Applications

Compounds structurally related to N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide have been synthesized and evaluated for their potential as anticancer and antiviral agents. For instance, derivatives of celecoxib, a well-known anti-inflammatory drug, have shown promise in this regard. A series of novel derivatives exhibited significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the versatility of sulfonamide derivatives in medicinal chemistry (Küçükgüzel et al., 2013). These findings underscore the potential of sulfonamide compounds in developing new therapeutic agents with diverse biological activities.

Materials Science Applications

In the realm of materials science, sulfonamide derivatives have been utilized in the synthesis of polymers and dyes with unique properties. For example, methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been developed, showcasing the application of these compounds in creating materials with light-responsive properties (Ortyl et al., 2002). These materials could find applications in optical data storage, sensors, and other photonic devices.

Biochemical Applications

Biochemically, sulfonamide derivatives have been studied for their enzyme inhibition properties, particularly targeting carbonic anhydrases. This has implications for treating conditions such as glaucoma, edema, and certain neurological disorders. Research into isoxazole-containing sulfonamides has revealed potent inhibitory effects on various carbonic anhydrase isoforms, highlighting the therapeutic potential of these molecules (Altug et al., 2017).

properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S/c1-9-8-11(21-18-9)6-7-17-22(19,20)12-4-2-10(3-5-12)13(14,15)16/h2-5,8,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYIKLQZWRMJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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